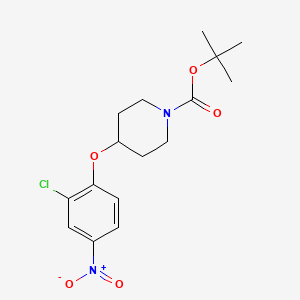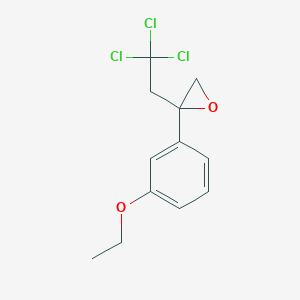
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate
概述
描述
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a chloronitrobenzene moiety, and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-4-piperidone.
Ether Formation: The protected piperidine is then reacted with 4-chloronitrobenzene under basic conditions to form the ether linkage.
Final Product Formation: The resulting intermediate is then deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloronitrobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Nucleophilic Substitution: Substituted nitrobenzene derivatives.
Reduction: Amino derivatives of the original compound.
Deprotection: Free amine derivatives.
科学研究应用
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or ion channels. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
- 4-(1-t-Butoxycarbonylpiperidin-4-yloxy)benzoic acid
- 1-Boc-4-piperidone
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate is unique due to the presence of both a chloronitrobenzene moiety and a piperidine ring with a Boc protecting group
属性
分子式 |
C16H21ClN2O5 |
|---|---|
分子量 |
356.80 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-chloro-4-nitrophenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 |
InChI 键 |
BOIATQPBXWGEHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate](/img/structure/B8606227.png)
![2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B8606228.png)

![[(2S,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B8606247.png)

![(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B8606256.png)





